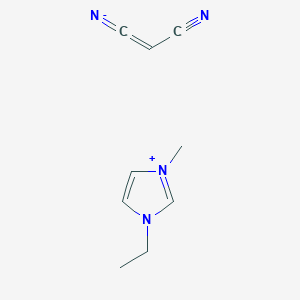

1-Ethyl-3-methylimidazolium Dicyanomethanide

Description

Properties

IUPAC Name |

2-cyanoethenylideneazanide;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C3HN2/c1-3-8-5-4-7(2)6-8;4-2-1-3-5/h4-6H,3H2,1-2H3;1H/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBUMGZTLHKAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(=C=[N-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([C₂mim]Br)

The imidazolium cation is typically prepared by quaternizing 1-methylimidazole with ethyl bromide. This exothermic reaction proceeds under solvent-free conditions or in toluene at elevated temperatures (50–80°C) for 2–6 hours.

Reaction Scheme:

Key Data:

Metathesis with Dicyanomethanide Salts

The bromide anion is replaced via metathesis with potassium dicyanomethanide (K[DCM]) in aqueous or polar aprotic solvents (e.g., acetonitrile). The IL is extracted using dichloromethane or ethyl acetate and dried under vacuum.

Reaction Scheme:

Optimized Conditions:

| Parameter | Value | Source |

|---|---|---|

| Solvent | H₂O/CH₃CN | |

| Molar Ratio | 1:1.05 (IL:K[DCM]) | |

| Extraction Solvent | CH₂Cl₂ | |

| Drying Temperature | 60°C, 24 h |

One-Pot Synthesis via Acid-Base Neutralization

An alternative route involves neutralizing 1-ethyl-3-methylimidazolium hydroxide ([C₂mim]OH) with dicyanomethanide acid (H[DCM]). This method avoids halide contamination but requires anhydrous conditions.

Reaction Scheme:

Challenges:

Purification and Characterization

Purification Steps

Analytical Data

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Metathesis | High purity, scalable | Requires anion-exchange salt | 85–90% |

| Acid-Base | Halide-free product | Sensitivity to moisture | 70–75% |

Applications in Organic Synthesis

[C₂mim][DCM] serves as a solvent and catalyst in cycloaddition reactions. For example, it accelerates 1,3-dipolar cycloadditions of azolium dicyanomethanides with alkynes, yielding imidazo[1,2-a]pyridines.

Example Reaction:

Conditions:

Challenges and Considerations

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium dicyanomethanide undergoes various chemical reactions, including:

Oxidation and Reduction: This compound can participate in redox reactions, often facilitated by its ionic nature.

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the dicyanomethanide anion acts as a nucleophile.

Catalytic Reactions: It serves as a catalyst in the O-acetylation of alcohols and carbohydrates.

Common reagents used in these reactions include silver cyanide, bromoethane, and various bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2.1. Plasticization in Biodegradable Polymers

One of the notable applications of 1-ethyl-3-methylimidazolium dicyanomethanide is in the plasticization of biodegradable polymers. Research indicates that this ionic liquid can effectively transform the crystalline structure of starch-based materials into an amorphous state, enhancing their flexibility and processability. The incorporation of varying amounts of the ionic liquid into thermoplastic starch (TPS) and polyvinyl alcohol (PVA) blends has shown promising results in improving mechanical properties and lowering the glass transition temperature () .

| Ionic Liquid Content (% wt) | Flexibility Improvement | (°C) |

|---|---|---|

| 27.5 | Moderate | 60 |

| 35 | Significant | 55 |

| 42.5 | High | 50 |

2.2. Conductive Polymers and Electronics

The ionic liquid has also been explored as a dopant for conductive polymers used in organic field-effect transistors (OFETs). When incorporated into asphaltene films, it significantly reduces sheet resistance and enhances charge carrier mobility, making it a valuable component for electronic applications .

| Doping Concentration (% wt) | Sheet Resistance (Ω/□) | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) |

|---|---|---|---|

| 0 | |||

| 5 |

3.1. Solvent for Biochemical Reactions

Due to its ability to dissolve a wide range of organic compounds, this compound serves as an effective solvent in biochemical reactions, particularly those involving enzymatic processes. Its low volatility minimizes losses during reactions, making it ideal for applications requiring prolonged exposure to heat.

3.2. Extraction Processes

The compound is also utilized in liquid-liquid extraction processes to separate valuable compounds from mixtures, particularly in the recovery of bioactive compounds from plant materials.

4.1. Green Solvent

As a green solvent, this compound contributes to sustainable practices by reducing the environmental impact associated with traditional organic solvents. Its application in various extraction and synthesis processes aligns with green chemistry principles.

Case Study 1: Plasticization Effects on TPS/PVA Blends

A study investigated the effects of varying concentrations of this compound on TPS/PVA blends produced by melt mixing. Results indicated that higher concentrations led to significant improvements in flexibility and thermal properties, suggesting potential for commercial applications in biodegradable packaging materials .

Case Study 2: Conductivity Enhancements in OFETs

Research demonstrated that doping asphaltene films with this compound resulted in substantial reductions in sheet resistance and improvements in charge carrier mobility, indicating its potential for use in next-generation electronic devices .

Mechanism of Action

The mechanism of action of 1-ethyl-3-methylimidazolium dicyanomethanide involves its ionic nature, which allows it to interact with various molecular targets. In catalytic reactions, it acts as an active base catalyst, facilitating the transfer of functional groups. Its ability to dissolve a wide range of substances makes it an effective solvent in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key imidazolium-based ILs with structurally related anions include:

CO₂ Solubility Performance

A 2017 study by Huang and Peng compared CO₂ absorption in [Emim][SCN], [Emim][DCA], and [Emim][TCM] at 298.2–373.2 K and 0–300 kPa :

| IL | Henry’s Constant (kPa) at 298.2 K | CO₂ Solubility Trend | Absorption Enthalpy (kJ/mol) |

|---|---|---|---|

| [Emim][SCN] | 3,450 | Moderate | -12.3 |

| [Emim][DCA] | 2,980 | High | -14.1 |

| [Emim][TCM] | 2,450 | Highest | -16.8 |

Reactivity and Coordination Behavior

- Dicyanomethanide vs. Dicyanamide: The dicyanomethanide anion ([C(CN)₂]⁻) binds to transition metals via π-system interactions, forming chelates or imino-ether complexes in methanol . In contrast, the dicyanamide anion ([N(CN)₂]⁻) primarily acts as a weakly coordinating anion, limiting its use in catalysis .

- Thermal Stability : [Emim][C(CN)₂] is stable under dry conditions but may decompose in the presence of nucleophiles (e.g., water) due to the anion’s reactivity .

Biological Activity

1-Ethyl-3-methylimidazolium dicyanomethanide (EMIM-DCA) is an ionic liquid that has garnered attention in various fields, including biochemistry and material science. Its unique properties, such as low volatility and high thermal stability, make it a candidate for numerous applications, including as a solvent for biochemical reactions and in the development of biodegradable materials. This article explores the biological activity of EMIM-DCA, focusing on its effects on biological systems, toxicity studies, and potential applications.

- Chemical Formula : C₇H₈N₄

- Molecular Weight : 164.16 g/mol

- CAS Number : 655249-87-9

Biological Activity Overview

The biological activity of EMIM-DCA has been studied in various contexts, particularly its interaction with biological systems and its potential toxicity.

Toxicity Studies

- General Toxicity : A study conducted by the National Toxicology Program evaluated the toxicity of several ionic liquids, including EMIM-DCA. The findings indicated that exposure to ionic liquids at low concentrations did not significantly affect body weights or organ health in rats and mice. However, higher concentrations resulted in decreased body weights and non-neoplastic lesions in kidneys and adrenal glands, particularly in male mice .

- Histopathological Effects : The histopathological examination revealed no significant changes in rats exposed to EMIM-DCA; however, mice exhibited increased incidences of nonneoplastic kidney lesions at higher exposure levels. These findings suggest that while EMIM-DCA is relatively safe at low concentrations, caution is warranted at higher doses due to potential adverse effects on organ health .

- Lowest Observed Effect Levels (LOELs) : The LOELs for various ionic liquids were established, with EMIM-DCA showing minimal effects at concentrations below 3 mg/mL. At higher concentrations (≥3 mg/mL), significant weight loss and organ changes were observed .

Case Study 1: Biodegradable Materials

A recent study highlighted the use of EMIM-DCA as a plasticizer in biodegradable blends of thermoplastic starch (TPS) and polyvinyl alcohol (PVA). The incorporation of EMIM-DCA transformed the crystalline structure of starch into an amorphous state, enhancing flexibility and reducing glass transition temperature (Tg). This modification indicates the potential for EMIM-DCA to improve the mechanical properties of biodegradable materials .

Case Study 2: Solvent Properties

EMIM-DCA has been investigated for its solvent capabilities in biochemical reactions. Its ability to dissolve various organic compounds makes it a valuable solvent for synthesizing pharmaceuticals and other biologically active compounds. Research has shown that ionic liquids like EMIM-DCA can enhance reaction rates and yields in certain chemical processes due to their unique solvation properties .

Data Table: Summary of Toxicity Findings

| Study Type | Organism | Exposure Concentration | Observed Effects |

|---|---|---|---|

| Toxicity Study | Rats | <3 mg/mL | No significant effects on body weight or organ health |

| Toxicity Study | Mice | ≥3 mg/mL | Decreased body weight; kidney lesions observed |

| Biodegradable Material Study | TPS/PVA Blends | Varying concentrations | Increased flexibility; reduced Tg |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-ethyl-3-methylimidazolium dicyanomethanide, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis involves nucleophilic substitution reactions between sodium dicyanomethanide and 1-ethyl-3-methylimidazolium salts. Key factors include solvent polarity (e.g., methanol or acetonitrile), temperature (typically 25–60°C), and stoichiometric ratios to minimize by-products like cyano-complexes. For example, using a 1:1 molar ratio of sodium dicyanomethanide to the imidazolium chloride precursor in methanol at 40°C yields >95% purity .

Q. How should researchers design experiments to measure gas solubility (e.g., CO₂, H₂S) in this compound?

- Methodological Answer : Use gravimetric or volumetric methods under controlled temperature (298.2–373.2 K) and pressure (0–300 kPa). Calibrate equipment with reference gases and validate via spectroscopic techniques (e.g., FTIR) to detect gas-anion interactions. Huang et al. (2017) employed a high-pressure equilibrium cell with in-situ sampling to measure CO₂ solubility, ensuring reproducibility across triplicate trials .

Advanced Research Questions

Q. How do contradictory reports on the coordination chemistry of the dicyanomethanide anion arise, and how can they be resolved experimentally?

- Methodological Answer : The dicyanomethanide anion exhibits three bonding modes: M–C (dicyanomethyl), M–N (cyanoketene iminato), and M–NH–C (iminoether complexes). Contradictions stem from substrate-specific reactivity (e.g., Pd(II) vs. Ir(I)) and solvent nucleophilicity. For example, methanol promotes iminoether formation via solvolysis of π-bonded intermediates. Resolve ambiguities using X-ray crystallography, IR spectroscopy (CN stretching shifts), and DFT calculations to map bonding modes .

Q. What degradation pathways occur in this compound under electrochemical stress, and how can they be monitored?

- Methodological Answer : Degradation includes anion decomposition into cyano-complexes or iminoether derivatives, driven by nucleophilic attack or radical formation. Monitor via cyclic voltammetry (e.g., irreversible oxidation peaks at +1.5 V vs. Ag/Ag⁺) and mass spectrometry. In-situ Raman spectroscopy can track CN bond cleavage, while post-mortem NMR identifies iminoether by-products .

Q. How does the dicyanomethanide anion’s hydrophilicity impact its performance in electrochemical sensors compared to hydrophobic anions (e.g., Tf₂N⁻)?

- Methodological Answer : Hydrophilic dicyanomethanide enhances ion mobility in aqueous or polar media, improving sensor response times. However, it may reduce stability in humid environments. Compare with hydrophobic analogs by measuring ionic conductivity (e.g., impedance spectroscopy) and long-term drift in sensitivity. For example, EmimTCM-doped ionic liquids show 20% higher conductivity than [EMIM][Tf₂N] but require humidity-controlled setups .

Q. What advanced computational methods are suitable for predicting phase behavior of this compound in mixed-solvent systems?

- Methodological Answer : Use the Cubic-Plus-Association (CPA) equation of state or COSMO-RS models to predict liquid-liquid equilibria and gas solubility. Parameterize models with experimental vapor pressure and density data. For instance, Baghban et al. (2019) applied a hybrid LSSVM model to predict H₂S solubility, achieving <5% deviation from experimental values .

Critical Analysis of Contradictory Evidence

- Bonding Modes in Coordination Chemistry : and conflict on whether CN groups bond via lone pairs (bridging) or π-systems (chelating). Resolution lies in substrate specificity: Pd(II) forms M–C bonds, while Ir(I) favors π-interactions, confirmed by IR frequency decreases (Δν ~ 50 cm⁻¹) .

- Degradation By-Products : While attributes cyano-complexes to anion degradation, suggests they arise from competing ligand displacement. Controlled experiments with deuterated solvents can distinguish pathways via isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.